molecular formula C16H16BrNOS B2421311 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396874-56-8

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2421311
CAS No.: 1396874-56-8
M. Wt: 350.27
InChI Key: ZZBMTCRASSNNKD-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and agrochemical research. It features a benzamide core structure substituted with a bromo group at the meta-position and a N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl) side chain. This molecular architecture incorporates two privileged substructures known to confer significant biological activity: the thiophene ring and the benzamide moiety . While specific biological data for this exact compound is not available in the public domain, its structural components are well-represented in pharmacologically and agrochemically active compounds. The thiophene heterocycle is a common feature in numerous commercial fungicides and pharmaceuticals, often serving as a key pharmacophore that interacts with biological targets . Similarly, N-(thiophen-2-yl)benzamide derivatives have been identified as potent inhibitors of the BRAF V600E kinase, a key oncogenic driver in cancers like melanoma, highlighting the potential of this chemical class in oncology research . The inclusion of a cyclopropyl group can significantly influence the molecule's metabolic stability and binding affinity, making it a valuable feature in lead optimization. This compound is intended For Research Use Only and is supplied as a high-purity chemical for use in screening assays, hit-to-lead optimization programs, and other investigative studies. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-13-4-1-3-12(11-13)16(19)18(14-6-7-14)9-8-15-5-2-10-20-15/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBMTCRASSNNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreCommon reagents used in these reactions include bromine, cyclopropylamine, and thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce various substituted benzamides .

Scientific Research Applications

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various binding interactions, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to its combination of a bromine atom, cyclopropyl group, and thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom attached to a benzamide core, alongside a cyclopropyl group and a thiophen-2-yl ethyl substituent. The synthesis typically involves several steps, including bromination, cyclopropanation, and amidation reactions, often utilizing coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It could bind to various receptors, influencing cellular signaling cascades that lead to therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, related benzamide derivatives have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference Compound
MCF-7 (Breast Cancer)0.48Doxorubicin
HCT-116 (Colon Cancer)0.78Doxorubicin
U-937 (Leukemia)0.19Doxorubicin

These findings suggest that this compound may possess similar or enhanced anticancer properties compared to established chemotherapeutics .

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it may exhibit activity against various bacterial strains and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors affecting its potency include:

  • Substituent Positioning : Variations in the position of the bromine atom or thiophene group can significantly alter biological activity.
  • Functional Group Variations : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific targets.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzamide derivatives on MCF-7 breast cancer cells. The results indicated that compounds with similar structural motifs as this compound exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, highlighting the compound's potential in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves bromination of the benzamide core followed by coupling with cyclopropylamine and 2-(thiophen-2-yl)ethylamine. Key steps include reductive amination using NaCNBH₃ in chloroform or coupling agents like DIPEA in dichloromethane . Optimization involves adjusting solvent polarity (e.g., dichloromethane for better solubility), temperature control (4°C to room temperature), and catalyst selection (e.g., Pt/C for hydrogenation steps) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (ESI-MS) : For molecular weight confirmation (e.g., observed m/z 343.4 for a dichloro analog) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromo vs. chloro, thiophene vs. furan) influence biological activity in benzamide derivatives?

  • Methodological Answer : Comparative SAR studies show bromo substituents enhance steric bulk and electron-withdrawing effects compared to chloro, altering binding affinities to targets like kinase enzymes. Thiophene moieties improve π-π stacking interactions in hydrophobic binding pockets, as seen in Trypanosoma brucei inhibitors . For example, replacing thiophene with furan reduces activity by 40% in antiparasitic assays .

Q. What experimental approaches resolve discrepancies in reported biological activity data for analogs of this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Use consistent cell lines (e.g., T. brucei strain 427) and compound concentrations (e.g., 10 µM) .
  • Orthogonal Assays : Validate results using fluorescence-based and radiometric assays to rule out interference from assay artifacts .
  • Structural Cross-Validation : Compare activity of analogs (e.g., 3-chloro vs. 3-bromo derivatives) to identify substituent-specific trends .

Q. How can stability and degradation pathways of this compound be characterized under varying storage conditions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions (observed via HPLC retention time shifts) . Thiophene ring oxidation forms sulfoxide byproducts (detected via ESI-MS) .
  • Stabilization Strategies : Store at -20°C under inert gas (argon) and add antioxidants like BHT (0.01% w/v) to minimize oxidation .

Q. What in vitro models are suitable for evaluating bioactivity, and what controls are essential?

  • Methodological Answer :

  • Trypanosoma brucei Inhibition : Use bloodstream-form parasites with pentamidine as a positive control (IC₅₀ ~5 nM) .
  • Cytotoxicity Assays : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity (therapeutic index >10) .
  • Vehicle Controls : Include DMSO (≤0.1% v/v) to rule out solvent effects .

Key Considerations for Advanced Studies

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) or vary heterocycles (e.g., pyridine instead of thiophene) to probe SAR .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like T. brucei’s phosphodiesterase B1 .

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